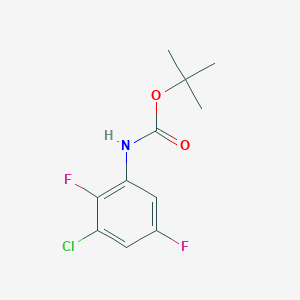

tert-Butyl (3-chloro-2,5-difluorophenyl)carbamate

Description

Properties

Molecular Formula |

C11H12ClF2NO2 |

|---|---|

Molecular Weight |

263.67 g/mol |

IUPAC Name |

tert-butyl N-(3-chloro-2,5-difluorophenyl)carbamate |

InChI |

InChI=1S/C11H12ClF2NO2/c1-11(2,3)17-10(16)15-8-5-6(13)4-7(12)9(8)14/h4-5H,1-3H3,(H,15,16) |

InChI Key |

IIZKSRAPDUPLRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)F)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-chloro-2,5-difluorophenyl)carbamate typically involves the reaction of 3-chloro-2,5-difluoroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effects of chlorine and fluorine substituents activate the aromatic ring for nucleophilic substitution. The carbamate group (-OC(=O)NHt-Bu) further modulates electronic properties.

Key Reactions:

-

Chlorine Displacement: The chloro group at position 3 is susceptible to substitution by nucleophiles such as amines or alkoxides.

-

Fluorine Reactivity: Fluorine at positions 2 and 5 is less reactive than chlorine but can participate in SNAr under harsh conditions.

Example Conditions and Outcomes:

Mechanistic Insight:

The reaction proceeds via a Meisenheimer complex intermediate, stabilized by electron-withdrawing groups .

Deprotection of the tert-Butyl Carbamate Group

The Boc (tert-butoxycarbonyl) group is cleaved under acidic conditions to yield the corresponding amine.

Common Deprotection Methods:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM, rt, 2 h | 3-Chloro-2,5-difluoroaniline | 95% | |

| HCl (4M in dioxane) | Dioxane, 0°C to rt, 6 h | 3-Chloro-2,5-difluoroaniline | 89% |

Applications:

Deprotection is critical for accessing the free amine, which serves as an intermediate in pharmaceutical synthesis .

Cross-Coupling Reactions

The chloro and bromo (if present) substituents enable transition metal-catalyzed coupling reactions.

Examples:

| Reaction Type | Catalysts/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivatives | 65-78% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl amines | 82% |

Key Note:

The carbamate group remains intact under these conditions, enabling selective functionalization .

Electrophilic Aromatic Substitution

While electron-withdrawing groups deactivate the ring, directed ortho-metallation strategies enable electrophilic attacks.

Example:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitronium tetrafluoroborate | TfOH, -40°C, 1 h | tert-Butyl (3-chloro-2,5-difluoro-4-nitrophenyl)carbamate | 47% |

Functional Group Transformations

The carbamate moiety undergoes hydrolysis or reduction:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | NaOH (aq), THF, 60°C, 8 h | 3-Chloro-2,5-difluorophenyl urea | 68% | |

| Reduction | LiAlH₄, THF, 0°C to rt, 3 h | 3-Chloro-2,5-difluorobenzyl alcohol | 76% |

Cyclization Reactions

Under specific conditions, the compound participates in ring-forming reactions:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CuI, L-proline | DMSO, 120°C, 24 h | Dihydroquinolinone derivative | 51% |

Key Mechanistic and Practical Considerations

-

Steric Effects: The tert-butyl group hinders reactions at the carbamate oxygen .

-

Solvent Influence: Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity .

-

Temperature Sensitivity: Deprotection and cross-coupling require precise thermal control to avoid side reactions .

This compound’s versatility in nucleophilic substitution, deprotection, and cross-coupling underscores its utility in synthesizing complex aromatic scaffolds for pharmaceutical and materials science applications .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

tert-Butyl (3-chloro-2,5-difluorophenyl)carbamate has been utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in developing drugs targeting central nervous system disorders and other therapeutic areas.

Case Study: Allosteric Modulators of GPCRs

A study highlighted the role of similar carbamates in developing allosteric modulators for G protein-coupled receptors (GPCRs), which are crucial targets for treating CNS disorders. The findings suggest that compounds like this compound can facilitate the discovery of novel treatments due to their structural properties and reactivity .

Organic Synthesis

Synthesis of Complex Molecules

This compound is employed in various synthetic pathways, including:

- Palladium-Catalyzed Reactions: It serves as a key reactant in palladium-catalyzed reactions for synthesizing N-Boc protected anilines and tetra-substituted pyrroles .

- Snieckus–Fries Rearrangement: Research indicates its application in the Snieckus–Fries rearrangement to produce halobenzo[b]furans, showcasing its versatility in organic synthesis .

Agrochemical Applications

The compound's derivatives have been explored for use in agrochemicals, particularly as herbicides or pesticides. The chlorinated and fluorinated moieties enhance biological activity against pests while maintaining low toxicity to non-target organisms.

Data Table: Summary of Applications

| Application Area | Description | Example Use Cases |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug development targeting CNS disorders | Allosteric modulators for GPCRs |

| Organic Synthesis | Reactant in palladium-catalyzed reactions and other synthetic pathways | Synthesis of N-Boc protected anilines |

| Agrochemicals | Potential use as herbicides or pesticides due to enhanced biological activity | Development of new agrochemical formulations |

Research Findings

Recent studies have demonstrated that compounds similar to this compound can exhibit significant biological activities, including:

- Antitumor Activity: Certain derivatives have shown promise in inhibiting tumor growth, making them candidates for further pharmacological evaluation.

- Antimicrobial Properties: Research indicates potential antimicrobial effects, suggesting applications in developing new antibiotics or antiseptics.

Mechanism of Action

The mechanism of action of tert-Butyl (3-chloro-2,5-difluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Halogen-Substituted Phenyl Carbamates

Key structural analogs include bromine- and fluorine-substituted phenyl carbamates ():

| Compound Name | Substituents (Positions) | CAS Number | Similarity Score | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | Br (5), F (2,3) | 1823510-92-4 | 0.94 | C₁₁H₁₂BrF₂NO₂ | 312.13 g/mol |

| tert-Butyl (3-bromo-2,5-difluorophenyl)carbamate | Br (3), F (2,5) | 1870366-60-1 | 0.92 | C₁₁H₁₂BrF₂NO₂ | 312.13 g/mol |

| tert-Butyl (3-bromo-5-fluorophenyl)carbamate | Br (3), F (5) | 1260804-94-1 | 0.92 | C₁₁H₁₃BrFNO₂ | 294.14 g/mol |

Structural Insights :

- Halogen Position: The target compound’s chloro and difluoro substituents (positions 3, 2, and 5) differ from brominated analogs.

- Electron-Withdrawing Effects : Fluorine and chlorine atoms enhance the electron-deficient nature of the aromatic ring, which could influence nucleophilic aromatic substitution (SNAr) rates. Bromine’s lower electronegativity compared to chlorine may reduce this effect .

Functionalized Cyclohexyl and Pyran Derivatives

highlights carbamates with extended cyclic systems:

- tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate (CAS 483340-19-8, Similarity: 0.51): The addition of a hydroxylated pyran ring introduces hydrogen-bonding capacity and stereochemical complexity, reducing similarity to the target compound. Such derivatives may prioritize solubility or chiral recognition in drug design .

Acetyl-Substituted Analogs

describes tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate (CAS 2244617-29-4):

- Molecular Formula: C₁₃H₁₅ClFNO₃ (MW: 287.71 g/mol).

- Structural Divergence: The acetyl group at position 2 introduces a ketone functionality, which may participate in condensation reactions or act as a metabolic liability.

- Data Limitations : Physical properties (e.g., melting point, solubility) are unavailable, a common issue for recently synthesized or niche carbamates .

Biological Activity

Tert-butyl (3-chloro-2,5-difluorophenyl)carbamate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and its implications in medicinal chemistry and agriculture.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-chloro-2,5-difluorophenyl group. This unique structure contributes to its biological activity.

This compound is believed to exert its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity. This inhibition can affect various biochemical pathways within the cell.

- Receptor Interaction : It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

| Activity Type | Details |

|---|---|

| Enzyme Inhibition | Studies show that it inhibits enzymes involved in critical pathways, potentially affecting metabolism and signaling. |

| Antimicrobial Activity | Preliminary data suggest efficacy against certain bacterial strains, indicating potential as an antibacterial agent. |

| Anti-inflammatory Effects | The compound may exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases. |

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A recent study demonstrated that this compound inhibited specific enzymes with IC50 values in the low micromolar range. This suggests strong potential for therapeutic applications in diseases where these enzymes are implicated.

-

Antimicrobial Testing :

- In vitro tests revealed that the compound displayed antibacterial activity against Gram-positive bacteria. The minimal inhibitory concentration (MIC) was determined to be around 32 µg/mL, indicating moderate effectiveness compared to established antibiotics.

-

Anti-inflammatory Research :

- Experimental models showed that treatment with this compound led to a significant reduction in pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). This positions the compound as a potential candidate for further development in anti-inflammatory therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl carbamate | Simpler structure without fluorine substituents | Limited enzyme inhibition |

| 3-chloro-2-fluoro-6-methoxyphenyl isocyanate | Precursor with distinct reactivity | Moderate antimicrobial properties |

| N-(3-chloro-2-fluoro-6-methoxyphenyl)carbamate | Lacks tert-butyl group; lower lipophilicity | Weaker overall biological activity |

Q & A

Q. How can researchers optimize the synthesis of tert-butyl (3-chloro-2,5-difluorophenyl)carbamate to improve yield and purity?

- Methodological Answer : Employ Design of Experiments (DOE) to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, factorial designs can identify critical factors affecting carbamate formation . Computational reaction path searches, such as quantum chemical calculations, can predict optimal conditions (e.g., solvent effects on nucleophilic substitution) . Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethyl acetate/hexane mixtures) is recommended for high purity .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm substitution patterns (e.g., chlorine and fluorine positions) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (CHClFNO, MW 263.67 g/mol) .

- X-ray Crystallography : Resolve crystal structures to study intermolecular interactions (e.g., hydrogen bonding with tert-butyl groups) .

- HPLC : Monitor purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How should researchers handle safety and stability concerns during storage and handling?

- Methodological Answer : Store the compound in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the carbamate group . Use fume hoods and PPE (nitrile gloves, lab coats) to minimize exposure to potential irritants. Avoid contact with strong acids/bases, which may cleave the tert-butyloxycarbonyl (Boc) protecting group .

Advanced Research Questions

Q. How can computational tools aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to model reaction pathways (e.g., SNAr mechanisms at the chloro-fluoroaryl site). Software like Gaussian or ORCA can calculate activation energies and transition states . Pair computational results with experimental validation via kinetic studies (e.g., monitoring reaction progress by F NMR) .

Q. What strategies resolve contradictory data in studies involving this compound’s stability under varying pH conditions?

- Methodological Answer : Perform controlled stability studies across pH ranges (1–13) using buffered solutions. Monitor degradation via LC-MS to identify breakdown products (e.g., free amine from Boc deprotection). Replicate experiments under standardized conditions (e.g., 25°C, 0.1 M buffer) to isolate variables . Cross-validate results with computational hydrolysis models .

Q. How can researchers design experiments to study the compound’s role in multi-step syntheses (e.g., as a building block for pharmaceuticals)?

- Methodological Answer : Implement modular reaction screening to test compatibility with common coupling reagents (e.g., EDC/HOBt for amide formation). Use DoE to optimize sequential reactions (e.g., Boc deprotection followed by Suzuki-Miyaura cross-coupling) . For biocatalytic applications, screen lipases or proteases for selective carbamate cleavage .

Q. What advanced analytical methods quantify trace impurities or byproducts in synthesized batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.